molecular formula C13H17NO2 B1367054 (S)-Benzyl piperidine-2-carboxylate CAS No. 116261-43-9

(S)-Benzyl piperidine-2-carboxylate

Cat. No.: B1367054
CAS No.: 116261-43-9
M. Wt: 219.28 g/mol
InChI Key: RSEPHCRIRACQML-LBPRGKRZSA-N
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Description

(S)-Benzyl piperidine-2-carboxylate is a chiral compound belonging to the class of piperidine derivatives Piperidine is a six-membered heterocyclic amine, which is a common structural motif in many natural and synthetic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Benzyl piperidine-2-carboxylate typically involves the esterification of (S)-piperidine-2-carboxylic acid with benzyl alcohol. This reaction can be catalyzed by various reagents, such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP), under anhydrous conditions to yield the desired ester. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction .

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and yield of the reaction. Enzymatic methods using lipases have also been explored for the synthesis of chiral esters, providing an environmentally friendly alternative to traditional chemical methods .

Chemical Reactions Analysis

Types of Reactions

(S)-Benzyl piperidine-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(S)-Benzyl piperidine-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds.

    Medicine: It is investigated for its potential use in the development of pharmaceuticals, particularly as intermediates in the synthesis of drugs targeting the central nervous system.

    Industry: It is used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of (S)-Benzyl piperidine-2-carboxylate depends on its specific application. In medicinal chemistry, it may act as a prodrug, releasing the active piperidine derivative upon metabolic conversion. The molecular targets and pathways involved vary depending on the specific derivative and its intended use .

Comparison with Similar Compounds

Similar Compounds

    Piperidine: A simpler structure without the ester or benzyl group.

    Pyrrolidine: A five-membered ring analog of piperidine.

    Piperazine: Contains two nitrogen atoms in a six-membered ring.

    Pipecolic acid: A carboxylic acid derivative of piperidine.

Uniqueness

(S)-Benzyl piperidine-2-carboxylate is unique due to its chiral nature and the presence of both the benzyl and ester functional groups. These features make it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry .

Properties

IUPAC Name

benzyl (2S)-piperidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c15-13(12-8-4-5-9-14-12)16-10-11-6-2-1-3-7-11/h1-3,6-7,12,14H,4-5,8-10H2/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSEPHCRIRACQML-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN[C@@H](C1)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Benzyl pipecolate was routinely generated by treating an ethyl acetate suspension of this salt with saturated sodium bicarbonate until dissolution of the organic material. The aqueous layer was extracted twice with ethyl acetate and the combined organic extracts were dried with MgSO4 and evaporated to yield (S)-Benzyl pipecolate (15) as a pale yellow oil.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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